(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate
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Overview
Description
(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate is a complex organic compound that belongs to the thiazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate typically involves multi-step organic reactions. Common starting materials include thiazolidine derivatives and various acetic acid esters. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal new biological activities and therapeutic applications.
Medicine
In medicine, this compound might be explored for its potential as a drug candidate. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential biological activities.
Uniqueness
(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate stands out due to its unique combination of functional groups and structural features. This uniqueness could translate into distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGIAIKRAGWIE-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N(C(=O)CS2)CC(=O)OCC)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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